Quinoline, 5,6,7,8-tetrahydro-2-nonyl-
Description
Significance of the Tetrahydroquinoline Ring System in Organic Chemistry
The tetrahydroquinoline ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a fully hydrogenated pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. Its structural rigidity and the presence of a basic nitrogen atom make it a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. acs.org This inherent potential has made tetrahydroquinolines a focal point of extensive research, leading to their incorporation into a vast array of functional molecules. The catalytic reduction of quinolines with hydrogen gas is a significant chemical transformation that provides an atom-efficient pathway to 1,2,3,4-tetrahydroquinolines (THQs), which are crucial building blocks in the manufacturing of various products. youtube.com
The versatility of the tetrahydroquinoline scaffold is further enhanced by the numerous synthetic methods developed for its construction and functionalization. These methods, including the Friedländer synthesis and various catalytic hydrogenation techniques, allow for the introduction of a wide range of substituents at various positions on the ring system, giving rise to a large family of derivatives with diverse properties. organic-chemistry.orgwikipedia.orgnih.gov
Overview of Substituted Tetrahydroquinolines as Fundamental Chemical Scaffolds
Substituted tetrahydroquinolines are recognized as fundamental scaffolds in the design and synthesis of new chemical entities. The strategic placement of different functional groups on the tetrahydroquinoline core can significantly influence the molecule's steric and electronic properties, leading to a broad spectrum of chemical reactivity and potential applications. For instance, derivatives of tetrahydroquinoline are common in medicinal chemistry. nih.gov The development of novel 1,2,3,4-tetrahydroquinoline (B108954) scaffolds has led to the discovery of potent inhibitors for various biological targets. The ability to synthesize enantiomerically pure forms of substituted tetrahydroquinolines is particularly important in chiral drug development, where stereochemistry plays a critical role in biological activity.
Focus on Quinoline (B57606), 5,6,7,8-tetrahydro-2-nonyl- within the Broader Tetrahydroquinoline Class
Within the extensive class of tetrahydroquinoline derivatives is Quinoline, 5,6,7,8-tetrahydro-2-nonyl-. This specific compound features a nine-carbon alkyl chain (a nonyl group) attached to the second position of the 5,6,7,8-tetrahydroquinoline (B84679) core. While extensive research has been conducted on the broader tetrahydroquinoline class, detailed studies focusing specifically on the 2-nonyl derivative are less common in publicly available literature. However, its chemical nature can be largely understood through the established principles of tetrahydroquinoline chemistry.
The presence of the long, nonpolar nonyl chain is expected to significantly influence its physical properties, such as increasing its lipophilicity compared to the parent tetrahydroquinoline. This structural feature may be of interest in applications where solubility in nonpolar environments is crucial.
Properties of Quinoline, 5,6,7,8-tetrahydro-2-nonyl-
While specific experimental data for Quinoline, 5,6,7,8-tetrahydro-2-nonyl- is not widely available, its general properties can be predicted based on the known characteristics of the 5,6,7,8-tetrahydroquinoline scaffold and the influence of a long alkyl substituent.
| Property | Value |
| Molecular Formula | C₁₈H₂₉N |
| Molecular Weight | 259.44 g/mol |
| Appearance | Likely an oil or low-melting solid |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water |
| Boiling Point | Higher than the parent 5,6,7,8-tetrahydroquinoline (218-220°C) nbinno.com |
| Basicity | Basic, due to the nitrogen atom in the heterocyclic ring |
Synthesis of Quinoline, 5,6,7,8-tetrahydro-2-nonyl-
The synthesis of Quinoline, 5,6,7,8-tetrahydro-2-nonyl- can be approached through established methods for preparing 2-alkyl-tetrahydroquinolines. Two primary retrosynthetic pathways are plausible:
Catalytic Hydrogenation of 2-nonylquinoline: This is a common and direct method for preparing saturated heterocycles. youtube.com The starting material, 2-nonylquinoline, can be subjected to catalytic hydrogenation using catalysts such as platinum, palladium, or nickel. youtube.com This reaction reduces the pyridine ring of the quinoline system to afford the desired 5,6,7,8-tetrahydro-2-nonylquinoline. The use of Lindlar's catalyst, which is palladium on barium sulfate (B86663) poisoned with quinoline, is a well-known method for the partial hydrogenation of alkynes to cis-alkenes, highlighting the tunability of hydrogenation reactions. youtube.com
Friedländer Annulation followed by Reduction: The Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzyl alcohol with a ketone containing an α-methylene group to form a quinoline. wikipedia.orgorganic-chemistry.org For the synthesis of a precursor to the target molecule, one could react a suitable amino-aromatic compound with undecan-2-one. The resulting 2-nonylquinoline could then be reduced as described above. The Friedländer reaction itself is a versatile method for creating polysubstituted quinolines. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
59652-32-3 |
|---|---|
Molecular Formula |
C18H29N |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
2-nonyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C18H29N/c1-2-3-4-5-6-7-8-12-17-15-14-16-11-9-10-13-18(16)19-17/h14-15H,2-13H2,1H3 |
InChI Key |
RDSCJUITPLOGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Quinoline, 5,6,7,8 Tetrahydro 2 Nonyl
Oxidation Reactions
The oxidation of the 5,6,7,8-tetrahydroquinoline (B84679) core is a significant transformation, leading to the formation of the corresponding aromatic quinoline (B57606). This process involves the removal of hydrogen atoms from the saturated portion of the molecule, resulting in a more stable, conjugated system.
Formation of Quinoline and Other By-products via Oxidation
The oxidation of 5,6,7,8-tetrahydro-2-nonylquinoline to its corresponding quinoline derivative is a common and important reaction. This transformation can be achieved using a variety of oxidizing agents. Research into the oxidation of complex polysubstituted tetrahydroquinolines has shown that manganese dioxide (MnO₂) is a particularly effective reagent for this purpose. nih.gov The use of MnO₂ often leads to higher yields and cleaner reactions compared to other oxidants. nih.gov
The choice of oxidant is crucial, as some can lead to the formation of by-products. For instance, oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can sometimes result in oxidation-elimination products, especially in the presence of acid. nih.gov This side reaction can lead to the formation of dihydroquinoline intermediates that subsequently oxidize to fragmented quinolines. nih.gov To mitigate such side reactions when using certain oxidants, additives like pyridine (B92270) can be critical. nih.gov
Another approach to the dehydrogenation of tetrahydroquinolines involves catalytic methods. Systems using an o-quinone catalyst in conjunction with a Co(salophen) cocatalyst have been shown to efficiently dehydrogenate tetrahydroquinolines to quinolines at room temperature using ambient air as the oxidant. acs.org Furthermore, heterogeneous catalysts, such as platinum nanoparticles supported on carbon (Pt/C), have demonstrated high activity for the oxidant-free dehydrogenation of N-heterocycles like tetrahydroquinolines. researchgate.net Metal-free heterogeneous catalysts, for example, nitrogen/phosphorus co-doped porous carbon materials, have also been developed for the oxidative dehydrogenation of tetrahydroquinolines using air as a green oxidant. rsc.org
Isomerization Processes
Isomerization reactions in the context of Quinoline, 5,6,7,8-tetrahydro-2-nonyl- can occur under specific catalytic conditions, often following a primary reaction such as hydrogenation.
Catalytic Isomerization following Hydrogenation
The synthesis of 5,6,7,8-tetrahydroquinolines from quinolines can involve a two-step process of catalytic hydrogenation followed by isomerization. A patented method describes the synthesis of 5,6,7,8-tetrahydroquinoline where quinoline is first subjected to catalytic hydrogenation using a palladium (Pd) catalyst. This initial step reduces the pyridine ring. Following the hydrogenation, the temperature is raised to induce an isomerization reaction, yielding the 5,6,7,8-tetrahydroquinoline product. This process highlights that under specific thermal and catalytic conditions, the double bonds within the heterocyclic ring system can be rearranged.
Functional Group Interconversions on Substituted Tetrahydroquinolines
The tetrahydroquinoline scaffold allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. These transformations are crucial for developing new compounds with specific chemical and biological properties.
Conversion of Chloroquinoline to Mercapto and Amine Derivatives
The conversion of a chloro-substituted tetrahydroquinoline to its corresponding mercapto and amine derivatives demonstrates the utility of nucleophilic substitution reactions on this heterocyclic system. For example, a 2-chloro-substituted tetrahydroquinoline can serve as a precursor for these transformations.
The synthesis of a 2-mercapto-tetrahydroquinoline derivative can be achieved by reacting the corresponding 2-chloro-tetrahydroquinoline with thiourea (B124793) in a suitable solvent like n-butanol under reflux conditions. This reaction proceeds via a nucleophilic substitution where the sulfur atom of thiourea displaces the chloride ion, followed by hydrolysis to yield the mercapto derivative.
Similarly, the chloro substituent can be replaced by an amino group or a nitrogen-containing heterocycle. For instance, the reaction of a 2-chloro-tetrahydroquinoline with hydrazine (B178648) hydrate (B1144303) in refluxing n-butanol can lead to the formation of a pyrazolo[3,4-b]quinoline derivative, which incorporates an amine functionality within a new fused ring system. These reactions showcase the versatility of the chloro-substituted tetrahydroquinoline as a building block for creating more complex molecular architectures.
Advanced Spectroscopic Characterization of Quinoline, 5,6,7,8 Tetrahydro 2 Nonyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation
One-dimensional NMR spectroscopy, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides the fundamental framework for structural confirmation.
The ¹H NMR spectrum of Quinoline (B57606), 5,6,7,8-tetrahydro-2-nonyl- is anticipated to exhibit characteristic signals corresponding to the aromatic protons of the quinoline ring system, the aliphatic protons of the tetrahydroquinoline core, and the long-chain nonyl substituent. The aromatic protons would typically appear in the downfield region, while the protons of the saturated carbocyclic ring and the nonyl chain would resonate at higher field strengths. The integration of these signals would confirm the number of protons in each distinct chemical environment.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum would display signals for the aromatic carbons, the aliphatic carbons of the tetrahydroquinoline moiety, and the nine carbons of the nonyl group. The chemical shifts of these carbons are indicative of their hybridization and the nature of their neighboring atoms. For instance, the carbon atom at position 2 of the quinoline ring, being directly attached to the nitrogen atom and the nonyl group, would have a characteristic downfield shift.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Quinoline, 5,6,7,8-tetrahydro-2-nonyl-
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (H-3, H-4) | 7.0 - 8.0 | d, d |
| Aliphatic Protons (H-5, H-8) | 2.7 - 3.0 | t, t |
| Aliphatic Protons (H-6, H-7) | 1.8 - 2.0 | m |
| Nonyl Chain (α-CH₂) | 2.5 - 2.8 | t |
| Nonyl Chain (other CH₂) | 1.2 - 1.6 | m |
| Nonyl Chain (CH₃) | 0.8 - 0.9 | t |
Note: This is a generalized prediction. Actual values can vary based on solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Quinoline, 5,6,7,8-tetrahydro-2-nonyl-
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic Carbons (C-2, C-4, C-4a, C-8a) | 120 - 160 |
| Aromatic Carbons (C-3) | 115 - 125 |
| Aliphatic Carbons (C-5, C-8) | 25 - 35 |
| Aliphatic Carbons (C-6, C-7) | 20 - 30 |
| Nonyl Chain (α-C) | 35 - 45 |
| Nonyl Chain (other CH₂) | 22 - 32 |
| Nonyl Chain (CH₃) | ~14 |
Note: This is a generalized prediction. Actual values can vary based on solvent and other experimental conditions.
Two-Dimensional NMR (COSY, HSQC, HMBC) for Unequivocal Structural Assignment
While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially in complex molecules. sdsu.eduyoutube.com
Correlation SpectroscopY (COSY) is a homonuclear correlation technique that reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the COSY spectrum of Quinoline, 5,6,7,8-tetrahydro-2-nonyl-, cross-peaks would connect adjacent protons, allowing for the tracing of the spin systems within the tetrahydroquinoline ring and the nonyl chain. For example, the proton at C-5 would show a correlation to the protons at C-6, which in turn would correlate with the protons at C-7, and so on.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached. This powerful technique allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range (typically 2-3 bond) couplings between protons and carbons (¹H-¹³C). sdsu.eduyoutube.com This is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). For instance, HMBC correlations from the α-methylene protons of the nonyl group to the C-2 and C-3 carbons of the quinoline ring would unequivocally confirm the position of the alkyl substituent.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule, which is a critical step in its characterization. For Quinoline, 5,6,7,8-tetrahydro-2-nonyl-, HRESIMS would be used to measure the exact mass of the protonated molecule [M+H]⁺. The experimentally determined mass would then be compared to the calculated mass for the predicted molecular formula (C₁₈H₂₉N) to confirm its elemental composition with a high degree of confidence.
Gas Chromatography-Mass Spectrometry (GC/MS) for Product Ratio Determination
Gas Chromatography-Mass Spectrometry (GC/MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of the synthesis of Quinoline, 5,6,7,8-tetrahydro-2-nonyl-, GC/MS would be an invaluable tool for monitoring the reaction progress and determining the ratio of products to starting materials or byproducts. The gas chromatogram would separate the different components of the reaction mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer would then provide a mass spectrum for each separated component, allowing for their identification and quantification. This is particularly useful for optimizing reaction conditions to maximize the yield of the desired product.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of a tetrahydroquinoline derivative is characterized by absorption bands corresponding to its various functional groups. The saturated portion of the ring system gives rise to strong C-H stretching absorptions in the 2850-2960 cm⁻¹ range, typical for alkanes. pressbooks.pub The aromatic part of the molecule shows =C-H stretching vibrations typically above 3000 cm⁻¹.
Specific functional groups substituted onto the tetrahydroquinoline core can be readily identified. For instance, the introduction of a carbonyl group (C=O), as seen in quinolone derivatives, results in a strong, sharp absorption peak. Saturated aldehydes typically absorb around 1730 cm⁻¹, while ketones and esters have characteristic absorptions in the same region. pressbooks.pub In one study on tetrahydroquinoline derivatives, a C=O stretch was observed at 1658 cm⁻¹. arabjchem.org
Similarly, a cyano group (C≡N) is easily identifiable by its characteristic absorption band. In the synthesis of certain tetrahydroquinoline-2-thione derivatives, the C≡N stretching frequency was clearly observed at 2214 cm⁻¹. arabjchem.org The presence of an N-H bond in the heterocyclic ring of unsubstituted or N-alkylated tetrahydroquinolines gives rise to a characteristic absorption band in the region of 3300-3500 cm⁻¹, which can be used to distinguish it from its fully substituted counterparts.
The table below summarizes characteristic IR absorption frequencies for functional groups commonly found in tetrahydroquinoline derivatives.
| Functional Group | Bond | Type of Vibration | Characteristic Absorption (cm⁻¹) |
| Alkane (in saturated ring) | C-H | Stretch | 2850-2960 |
| Amine/Amide | N-H | Stretch | 3300-3500 |
| Carbonyl | C=O | Stretch | 1650-1750 |
| Cyano | C≡N | Stretch | 2210-2260 |
| Aromatic Ring | C=C | Stretch | 1450-1600 |
Data compiled from multiple sources. pressbooks.pubarabjchem.org
Beyond simple functional group identification, IR spectroscopy provides deeper structural insights through the analysis of various vibrational modes. libretexts.org These modes include stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting). libretexts.org The number of vibrational modes for a non-linear molecule with N atoms is calculated as 3N-6. libretexts.org
For the tetrahydroquinoline skeleton, the spectrum is a composite of the vibrations of the saturated carbocyclic ring and the aromatic pyridine (B92270) or benzene (B151609) ring. The saturated ring exhibits C-H and C-C bond vibrations. pressbooks.pub The aromatic portion contributes characteristic C=C ring stretching bands in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. It provides valuable information on the conjugated systems and chromophores present.
The chromophore in tetrahydroquinoline derivatives is primarily the aromatic portion of the molecule. The parent 5,6,7,8-tetrahydroquinoline (B84679) exhibits UV absorption maxima, as documented by the National Institute of Standards and Technology (NIST). nist.gov The electronic spectra are influenced by electronic transitions, such as π → π* and n → π* transitions. documentsdelivered.com
Substitution on the tetrahydroquinoline ring system can significantly alter the electronic absorption properties. The introduction of electron-donating or electron-withdrawing groups can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. This phenomenon is particularly pronounced in "push-pull" systems, where electron-donating and electron-accepting groups are part of the same conjugated system. acs.org
In studies of related quinazoline (B50416) chromophores, increasing solvent polarity led to large red shifts in the fluorescence emission maxima, suggesting the formation of an intramolecular charge-separated emitting state. acs.org For some D-π-A′-π-A chromophores incorporating a tetrahydroquinoline donor, high thermal stability was observed, with decomposition temperatures exceeding 259 °C. mdpi.com The analysis of these electronic properties is crucial for applications in materials science, such as in the development of nonlinear optical materials. mdpi.com
The table below shows UV-Vis absorption data for the parent 5,6,7,8-Tetrahydroquinoline.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| 5,6,7,8-Tetrahydroquinoline | Ethanol | 215 | 7940 |
| 5,6,7,8-Tetrahydroquinoline | Ethanol | 267 | 6310 |
Data sourced from the NIST Chemistry WebBook. nist.gov
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and conformational details.
X-ray diffraction studies reveal that the heterocyclic ring in tetrahydroquinoline derivatives typically adopts a non-planar conformation. In the crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline, the heterocyclic ring is in a half-chair conformation. nih.gov Similarly, in the structure of 5,6,7,8-tetrahydroquinolin-8-one, the partially saturated cyclohexene (B86901) ring adopts a sofa conformation. nih.gov The fusion of the cyclohexene and pyridone fragments in 4-methyl-6,7,8,9-tetrahydro-2-quinolone results in specific bond length alterations and asymmetric exocyclic angles. msu.ru
These studies provide precise measurements of bond lengths and angles, which are generally within expected ranges. For example, in 5,6,7,8-tetrahydroquinolin-8-one, the bond lengths and angles were found to be comparable to those in related structures. nih.gov Crystallographic analysis also reveals intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. In 1-tosyl-1,2,3,4-tetrahydroquinoline, molecules are linked by C—H⋯O hydrogen bonds to form chains. nih.gov
The table below presents selected crystallographic data for a representative tetrahydroquinoline derivative.
| Parameter | 1-tosyl-1,2,3,4-tetrahydroquinoline |
| Chemical Formula | C₁₆H₁₇NO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1983 (4) |
| b (Å) | 10.5828 (4) |
| c (Å) | 13.9118 (5) |
| β (°) | 106.608 (2) |
| Conformation | Heterocyclic ring: half-chair |
Data sourced from Acta Crystallographica Section E. nih.gov
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surfaces)
A powerful tool for visualizing and quantifying these interactions is Hirshfeld surface analysis. mdpi.com This method maps the electron density distribution on a molecule's surface, allowing for the identification and characterization of close contacts between neighboring molecules in a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is typically visualized using a normalized contact distance (dnorm), where red areas indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts at the van der Waals limit, and blue areas signify longer-range contacts. nih.govmdpi.com
Detailed studies on various substituted tetrahydroisoquinoline derivatives reveal the prevalence of several key interactions. For instance, in the crystal structure of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide, an intramolecular O—H⋯O hydrogen bond is observed. nih.gov The crystal packing is further governed by a variety of intermolecular interactions, with their percentage contributions to the Hirshfeld surface quantified. nih.gov
Similarly, the analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide shows the formation of corrugated layers through N—H⋯O, C—H⋯N, and C—H⋯S hydrogen bonds, along with C—H⋯π interactions. researchgate.net These layers are interconnected by C—H⋯O contacts. researchgate.net
In another related compound, 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide, intramolecular N—H⋯N hydrogen bonds and C—H⋯π(ring) interactions are crucial in defining the molecule's conformation. nih.govnih.gov The crystal structure is stabilized by intermolecular O—H⋯O and C—H⋯O hydrogen bonds, forming a layered arrangement. nih.gov
Conversely, a study of 5,6,7,8-Tetrahydroquinolin-8-one, which is a structural analog lacking the 2-nonyl group, indicated the absence of classical hydrogen bonds in its crystal structure. nih.gov The molecules arrange in layers, but the packing is dictated by other non-covalent forces. nih.gov
The following tables summarize the percentage contributions of various intermolecular contacts to the Hirshfeld surface for several tetrahydroisoquinoline derivatives, illustrating the relative importance of different types of interactions in their crystal packing.
Table 1: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide nih.gov
| Contact Type | Percentage Contribution |
| H⋯H | 37.3% |
| Cl⋯H/H⋯Cl | 17.6% |
| O⋯H/H⋯O | 11.1% |
| C⋯H/H⋯C | 10.9% |
| N⋯H/H⋯N | 9.7% |
| S⋯H/H⋯S | 2.9% |
| Cl⋯C/C⋯Cl | 1.7% |
| O⋯C/C⋯O | 1.6% |
| S⋯C/C⋯S | 1.6% |
| Cl⋯O/O⋯Cl | 1.6% |
| C⋯C | 1.3% |
| N⋯C/C⋯N | 1.1% |
| S⋯O/O⋯S | 0.8% |
| S⋯N/N⋯S | 0.4% |
| N⋯N | 0.2% |
| Cl⋯Cl | 0.2% |
| O⋯N/N⋯O | 0.1% |
Table 2: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide researchgate.net
| Contact Type | Percentage Contribution |
| H⋯H | 45.2% |
| C⋯H/H⋯C | 20.2% |
| O⋯H/H⋯O | 15.8% |
| N⋯H/H⋯N | 11.0% |
Table 3: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide nih.gov
| Contact Type | Percentage Contribution |
| H⋯H | 47.3% |
| H⋯O/O⋯H | 11.8% |
| H⋯N/N⋯H | 10.6% |
Computational and Theoretical Investigations of Quinoline, 5,6,7,8 Tetrahydro 2 Nonyl Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with high accuracy.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311G basis set, the molecule's geometry is adjusted to find the minimum energy conformation. This process provides key data on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, various electronic properties can be calculated. These include total energy, dipole moment, and the energies of molecular orbitals, which are fundamental to understanding the molecule's stability and polarity.
Interactive Table 1: Predicted Geometrical Parameters for Optimized Quinoline (B57606), 5,6,7,8-tetrahydro-2-nonyl-
Note: The following data is illustrative of typical results from DFT calculations.
| Parameter | Atoms Involved | Value |
| Bond Length | C2-C(nonyl) | 1.51 Å |
| N1-C2 | 1.37 Å | |
| N1-C8a | 1.38 Å | |
| C4a-C8a | 1.40 Å | |
| C5-C6 | 1.54 Å | |
| Bond Angle | N1-C2-C3 | 121.5° |
| C2-N1-C8a | 117.8° | |
| C5-C6-C7 | 111.0° | |
| Dihedral Angle | C4-C4a-C5-C6 | 179.5° |
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insight into the molecule's chemical behavior. nih.gov These include:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
Interactive Table 2: Calculated FMO Energies and Reactivity Descriptors
Note: The following data is illustrative of typical results from DFT calculations.
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -5.85 |
| LUMO Energy | ELUMO | -1.25 |
| Energy Gap | ΔE | 4.60 |
| Ionization Potential | I | 5.85 |
| Electron Affinity | A | 1.25 |
| Electronegativity | χ | 3.55 |
| Chemical Hardness | η | 2.30 |
| Chemical Softness | S | 0.217 |
| Electrophilicity Index | ω | 2.74 |
A large energy gap, as shown in the illustrative data, would suggest that Quinoline, 5,6,7,8-tetrahydro-2-nonyl- is a relatively stable molecule. irjweb.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution across the molecule. nih.gov It examines interactions between filled donor NBOs and empty acceptor NBOs, revealing intramolecular charge transfer (ICT) and hyperconjugative interactions. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies their strength.
NBO calculations also provide the net charge on each atom, which helps in understanding the electrostatic interactions within the molecule and with its environment. chemmethod.com Significant charge transfer from a donor group (like the tetrahydroquinoline nitrogen) to an acceptor part of the molecule can be quantified, which is crucial for understanding its electronic properties. nih.gov
Interactive Table 3: Illustrative NBO Charges on Selected Atoms
Note: The following data is illustrative of typical results from NBO analysis.
| Atom | NBO Charge (e) |
| N1 | -0.58 |
| C2 | +0.21 |
| C3 | -0.25 |
| C4 | +0.15 |
| C8 (of nonyl) | -0.22 |
| C9 (of nonyl) | -0.24 |
For Quinoline, 5,6,7,8-tetrahydro-2-nonyl-, a PDOS analysis would likely show that the frontier orbitals are primarily composed of p-orbitals from the atoms in the aromatic part of the quinoline ring. The long nonyl chain would mainly contribute to orbitals at lower, more stable energy levels.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. irjweb.com The MESP maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red/Yellow: Regions of negative potential, rich in electrons. These are susceptible to electrophilic attack.
Blue: Regions of positive potential, electron-deficient. These are susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For Quinoline, 5,6,7,8-tetrahydro-2-nonyl-, the MESP surface would be expected to show a region of high negative potential (red) around the nitrogen atom of the quinoline ring, due to its lone pair of electrons. This indicates it is a primary site for electrophilic attack. The hydrogen atoms of the aliphatic nonyl chain and the quinoline ring would show positive potential (blue), making them potential sites for nucleophilic interactions.
Computational methods can predict the nonlinear optical (NLO) properties of molecules by calculating their response to an external electric field. Key NLO parameters include the dipole moment (μ), the average polarizability (α), and the first-order hyperpolarizability (β). dtic.mil Molecules with large hyperpolarizability values are of great interest for applications in optoelectronic technologies. nih.gov
These properties are typically calculated using a finite-field approach within the DFT framework. dtic.mil The results are often compared to a standard reference material, such as urea (B33335), to gauge their potential as NLO materials. nih.gov A small HOMO-LUMO gap is often associated with higher polarizability and significant NLO characteristics. nih.gov
Interactive Table 4: Predicted NLO Properties
Note: The following data is illustrative of typical results from DFT calculations and is compared to a reference value for urea.
| Property | Symbol | Calculated Value | Urea (Reference) |
| Dipole Moment | μ | 2.5 D | 1.37 D |
| Polarizability | α | 35.5 x 10-24 esu | 5.1 x 10-24 esu |
| First Hyperpolarizability | β | 18.0 x 10-30 esu | 0.37 x 10-30 esu |
The significantly higher predicted values for polarizability and hyperpolarizability compared to urea would suggest that Quinoline, 5,6,7,8-tetrahydro-2-nonyl- could be a candidate for NLO applications. nih.gov
Correlation of Theoretical Calculations with Experimental Spectroscopic Data (e.g., NMR Chemical Shifts)
A fundamental application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations allow for the assignment of complex spectra and provide a deeper understanding of the electronic environment of individual atoms within a molecule.
Detailed Research Findings: Theoretical NMR chemical shifts for quinoline derivatives can be calculated using various quantum mechanical methods. The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach, often employed with density functional theory (DFT) or Hartree-Fock (HF) theory. researchgate.net For instance, calculations might be performed at the HF/6-31++G(d,p) level of theory to determine the ¹H and ¹³C chemical shifts for an optimized molecular structure.
The process involves first obtaining a low-energy conformation of the molecule through geometry optimization. Subsequently, the NMR shielding tensors are calculated for this structure. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).
A correlation analysis between the calculated and experimentally observed chemical shifts is crucial for validating the computational model. A strong linear correlation indicates that the chosen theoretical method accurately reproduces the electronic environment of the molecule. researchgate.net Discrepancies between theoretical and experimental values can often be attributed to factors not perfectly modeled in the calculation, such as solvent effects or intermolecular interactions like aromatic stacking, which can cause concentration-dependent chemical shift changes in quinoline derivatives. uncw.edu For complex polycyclic heteroaromatic compounds, these computational tools are powerful for structural identification and resonance assignment. researchgate.net
Table 1: Illustrative Correlation of Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Tetrahydroquinoline Scaffold
| Carbon Atom | Theoretical Chemical Shift (ppm) (GIAO/DFT) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C-2 | 158.2 | 157.9 | 0.3 |
| C-3 | 121.5 | 121.3 | 0.2 |
| C-4 | 136.8 | 137.0 | -0.2 |
| C-4a | 128.9 | 129.1 | -0.2 |
| C-5 | 28.1 | 28.3 | -0.2 |
| C-6 | 22.7 | 22.9 | -0.2 |
| C-7 | 26.5 | 26.4 | 0.1 |
| C-8 | 32.4 | 32.5 | -0.1 |
| C-8a | 146.3 | 146.1 | 0.2 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. jmaterenvironsci.com These models are instrumental in predicting the characteristics of new molecules and prioritizing synthetic efforts.
Development of 3D-QSAR Models (CoMFA, CoMSIA) for Chemical Property Prediction
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding how the 3D properties of a molecule influence its activity. researchgate.netslideshare.net These models are developed by aligning a set of structurally related compounds and calculating their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. jmaterenvironsci.comnih.gov
Detailed Research Findings: For a series of tetrahydroquinoline derivatives, 3D-QSAR models can be established to predict a specific chemical property, such as binding affinity to a target protein. nih.govmdpi.com The process begins with building a dataset of compounds with known activity values, which are typically converted to a logarithmic scale (e.g., pIC₅₀). mdpi.com These molecules are then aligned based on a common substructure or a template molecule. nih.gov
CoMFA calculates steric and electrostatic interaction fields, while CoMSIA provides a more comprehensive analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov The resulting field data is correlated with the activity data using Partial Least Squares (PLS) regression. jmaterenvironsci.com
The statistical robustness and predictive power of the generated models are evaluated using several metrics. mdpi.com The leave-one-out cross-validated correlation coefficient (q²) is a measure of internal predictive ability, with a value greater than 0.5 considered good. mdpi.com The non-cross-validated correlation coefficient (r²) reflects the model's fit to the training data. nih.gov Crucially, the model's ability to predict the activity of an external test set of compounds (not used in model generation) is assessed by the predictive correlation coefficient (r²_pred), where a value greater than 0.6 is desirable. mdpi.com The output of these models includes contour maps that visualize regions where modifications to the molecular structure (e.g., adding bulky groups, electronegative atoms, or hydrophobic moieties) would likely enhance or diminish the desired property. researchgate.net
Table 2: Representative Statistical Results for 3D-QSAR Models of Tetrahydroquinoline Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) | F-value | Optimum Number of Components (ONC) |
| CoMFA | 0.778 nih.gov | 0.917 nih.gov | 0.709 nih.gov | 114.235 nih.gov | 3 nih.gov |
| CoMSIA | 0.764 nih.gov | 0.897 nih.gov | 0.713 nih.gov | 90.340 nih.gov | 3 nih.gov |
Integration of Molecular Dynamics Simulations and Binding Free Energy Calculations for Chemical Interactions
To gain a more dynamic and energetically detailed understanding of how a molecule like Quinoline, 5,6,7,8-tetrahydro-2-nonyl- interacts with a biological target, 3D-QSAR models are often integrated with molecular dynamics (MD) simulations and binding free energy calculations. nih.govmdpi.com
Detailed Research Findings: MD simulations provide an atomistic view of the physical movements of a molecule and its target over time. nih.gov Starting from a docked pose (predicted by molecular docking), an MD simulation can assess the stability of the protein-ligand complex. mdpi.com Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation indicates whether the complex remains stable or undergoes significant conformational changes. mdpi.com
Following the MD simulation, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is commonly used to calculate the binding free energy of the complex. nih.govresearchgate.net This calculation provides a more accurate estimation of binding affinity than docking scores alone. The binding free energy is composed of several terms, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy (often calculated from the solvent-accessible surface area, SASA). researchgate.net Comparing these energy components for different ligands can reveal the key driving forces for binding, such as hydrophobic interactions or electrostatic contributions. nih.govresearchgate.net This integrated approach allows for the refinement of QSAR predictions and provides a robust platform for designing molecules with improved interaction profiles. mdpi.com
Table 3: Example Components of Binding Free Energy (MM/PBSA) for a Ligand-Protein Complex (in kJ/mol)
| Energy Component | Value (kJ/mol) |
| Van der Waals Energy (ΔE_vdW) | -215.5 |
| Electrostatic Energy (ΔE_ele) | -45.8 |
| Polar Solvation Energy (ΔG_pol) | 102.1 |
| Nonpolar Solvation Energy (ΔG_nonpol/SASA) | -27.0 |
| Total Binding Free Energy (ΔG_bind) | -186.2 researchgate.net |
Computational Studies of Molecular Interactions and Structural Features
Computational studies are essential for elucidating the specific molecular interactions and structural features that govern the behavior of Quinoline, 5,6,7,8-tetrahydro-2-nonyl-. These studies focus on identifying key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking. uncw.edumdpi.com
Detailed Research Findings: The structure of the tetrahydroquinoline scaffold itself provides a basis for specific interactions. The aromatic part of the quinoline ring can participate in π-π stacking and dipole-dipole interactions with aromatic residues (e.g., Tyrosine, Tryptophan) in a binding pocket. uncw.edumdpi.com The saturated cyclohexyl portion and the long nonyl chain are primarily hydrophobic and can form favorable van der Waals contacts within nonpolar regions of a target.
Molecular docking and dynamics simulations can map these interactions precisely. mdpi.comresearchgate.net For example, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. mdpi.com If other functional groups were present, such as a hydroxyl group on the tetrahydroquinoline ring, they could serve as crucial hydrogen bond donors or acceptors, significantly enhancing binding affinity. The chirality of the molecule can also be a critical feature, leading to selective interactions within a chiral biological environment. Computational analysis allows for the visualization and quantification of these interactions, providing a detailed structural basis for the molecule's properties and guiding the design of analogs with enhanced or modified interaction profiles. nih.gov
Applications of Quinoline, 5,6,7,8 Tetrahydro 2 Nonyl and Its Derivatives in Advanced Materials and Catalysis
Materials Science Applications
The unique electronic structure of the quinoline (B57606) system, combined with the conformational flexibility of the tetrahydro- portion, provides a versatile platform for designing novel organic materials. Derivatives can be engineered to exhibit specific electronic and photophysical characteristics suitable for various advanced applications.
Development of Organic Semiconductors and Optoelectronic Devices
Derivatives of N-heteroarenes, a class of compounds that includes quinolines, are recognized as versatile building blocks for constructing π-conjugated systems. nih.gov These materials are foundational to the field of molecular electronics, with significant potential in applications like organic field-effect transistors (OFETs). nih.gov The properties of pyrazinoquinoxaline (PQ) derivatives, which are also azaacenes, can be readily tuned by altering the substituents on the core structure. nih.gov This principle of tuning electronic properties through structural modification is directly applicable to tetrahydroquinoline derivatives. By strategically adding functional groups, researchers can influence the molecular packing and electronic coupling in the solid state, which are critical factors for charge transport in organic semiconductors. The development of such materials is aimed at creating flexible, lightweight, and cost-effective electronic devices.
Exploration of Electronic and Photophysical Properties of Tetrahydroquinoline Derivatives for Material Design
The design of new materials is fundamentally linked to understanding the relationship between molecular structure and physical properties. For N-heteroarenes like quinoline derivatives, the number and position of nitrogen atoms within the aromatic framework significantly determine the material's stability, solubility, and electronic characteristics. nih.gov Structural modifications can alter the band gap, photophysical response, and electrochemical behavior of the molecule. nih.gov For instance, studies on pyrazinoquinoxaline derivatives have shown that changes in molecular structure and crystal packing directly impact field-effect mobility in OFETs. nih.gov This highlights a clear structure-property correlation that guides the rational design of new materials. The exploration of these properties in novel tetrahydroquinoline derivatives is crucial for unlocking their potential in optoelectronic applications, where control over light absorption and emission is key.
Catalytic Applications
The chiral nature of many tetrahydroquinoline derivatives makes them highly valuable in asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product. They can function as the primary source of chirality, either as ligands for metal catalysts or as organocatalysts themselves.
Role as Chiral Ligands in Metal Catalysis
Chiral ligands are essential components in transition-metal-catalyzed asymmetric synthesis, as they create a chiral environment around the metal center that dictates the stereochemical outcome of a reaction. mdpi.com Amino acid derivatives, for example, have been successfully used as chiral ligands due to their natural abundance and ability to coordinate with transition metals. mdpi.com
In this context, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have emerged as effective diamine chelating ligands. mdpi.comresearchgate.net Two such examples are (R)-CAMPY and its 2-methyl substituted analogue, (R)-Me-CAMPY. These ligands possess distinct steric and electronic features that influence the reactivity and selectivity of the metal complexes they form. mdpi.comresearchgate.net When coordinated with metals like rhodium, they have been shown to be effective catalysts, with the chirality of the tetrahydroquinoline-based ligand being essential for stereocontrol in the catalytic process. mdpi.com
Application in Asymmetric Transfer Hydrogenation Reactions
Asymmetric transfer hydrogenation (ATH) is a powerful and atom-economical method for the synthesis of enantiomerically enriched amines from C=N bonds. mdpi.com Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been successfully employed as ligands in metal complexes for the ATH of cyclic aromatic imines, such as substituted dihydroisoquinolines (DHIQs). mdpi.comnih.gov
Rhodium catalysts incorporating the chiral ligands (R)-CAMPY and (R)-Me-CAMPY have proven to be highly effective in terms of both reactivity and enantioselectivity in the ATH of these substrates. mdpi.comresearchgate.netnih.gov While achieving modest enantiomeric excess (up to 69% ee), these catalytic systems successfully provide quantitative conversion even for sterically hindered substrates. researchgate.netnih.gov The success of these catalysts opens pathways for the rational design of new catalytic systems for synthesizing valuable chiral molecules. researchgate.netnih.gov Other transition metals, such as iridium and cobalt, have also been used to catalyze the transfer hydrogenation of quinolines to produce tetrahydroquinolines, demonstrating the versatility of this synthetic approach. organic-chemistry.orgnih.gov
| Catalyst System | Substrate Type | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Rhodium complexes with (R)-CAMPY and (R)-Me-CAMPY ligands | 1-Aryl substituted-3,4-dihydroisoquinolines | Asymmetric Transfer Hydrogenation (ATH) | Quantitative conversion; modest enantioselectivity (up to 69% ee). | researchgate.netnih.gov |
| Iridium complexes with ferrocene-based chiral phosphine (B1218219) ligands | Quinoxaline derivatives | Asymmetric Hydrogenation | High yields and excellent enantioselectivities (up to 98% ee). | nih.gov |
| Cobalt bromide with terpyridine ligand | N-heteroarenes (e.g., quinolines) | Transfer Hydrogenation | Effective reduction using NH₃·BH₃ under ambient conditions. | organic-chemistry.org |
Use of Tetrahydroquinoline Derivatives in Organocatalysis for Asymmetric Reactions (e.g., Michael Additions)
Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. Tetrahydroquinoline derivatives are not only products of such reactions but their synthesis can be achieved with high stereocontrol using organocatalysts.
A notable example is the organocatalyzed diastereo- and enantioselective cascade aza-Michael/Michael addition of 2-tosylaminoenones to unsaturated pyrazolones. nih.gov This reaction, catalyzed by a chiral bifunctional tertiary amine squaramide, constructs novel chiral spiropyrazolone tetrahydroquinolines containing three contiguous stereocenters. nih.gov The process is highly efficient, requiring only a small amount of catalyst (2 mol%) to achieve excellent yields and high levels of both diastereoselectivity and enantioselectivity. nih.gov Another powerful organocatalytic method involves the asymmetric [4+2] cycloannulation of ortho-aminophenyl para-quinone methides with alkenes to build the tetrahydroquinoline core with excellent yields and stereoselectivities. acs.org These examples showcase how organocatalysis provides a powerful route to complex chiral tetrahydroquinoline structures, which are valuable in drug discovery and other fields. Proline and its derivatives have also been developed as effective organocatalysts for asymmetric nitro-Michael reactions, further highlighting the importance of this catalytic strategy. organic-chemistry.org
| Reaction Type | Catalyst | Reactants | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Cascade aza-Michael/Michael Addition | Chiral bifunctional tertiary amine squaramide (2 mol%) | 2-Tosylaminoenones and unsaturated pyrazolones | Chiral spiropyrazolone tetrahydroquinolines | Up to 99% yield; >25:1 dr; up to 91% ee. | nih.gov |
| Asymmetric [4+2] Cycloannulation | Chiral Phosphoric Acid | ortho-Aminophenyl p-QMs and alkenes | Tetrahydroquinolines with three contiguous stereogenic centers | Excellent yields, exclusive diastereoselectivities, and high enantioselectivities. | acs.org |
As a Synthetic Intermediate
The 5,6,7,8-tetrahydroquinoline (B84679) ring system, with its combination of an aromatic pyridine (B92270) ring and a saturated carbocycle, is a valuable synthetic intermediate in organic chemistry. The presence of a long alkyl chain, such as a nonyl group at the 2-position, would impart significant lipophilicity to the molecule, potentially influencing its reactivity and solubility in nonpolar solvents and its interaction with biological membranes or polymeric matrices.
The 2-alkyl-5,6,7,8-tetrahydroquinoline core is a recognized building block for the asymmetric synthesis of complex natural products. nih.gov A notable example is its use in the synthesis of Galipea alkaloids, such as angustureine, galipeine, and cuspareine. nih.gov The synthesis involves the preparation of an optically active 2-alkyl-tetrahydroquinoline intermediate through a palladium-catalyzed aza-Michael reaction to establish the crucial stereocenter. nih.gov This intermediate is then further elaborated to yield the target alkaloids.
The general synthetic utility of the tetrahydroquinoline scaffold is also evident in its use to create libraries of compounds for drug discovery. For instance, a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives has been synthesized to explore their biological activities. nih.gov This highlights the role of the 2-alkyl-tetrahydroquinoline moiety as a foundational structure that can be readily modified to produce a wide array of complex molecules.
Table 1: Synthesis of 2-Alkyl-Tetrahydroquinoline Derivatives and Related Compounds
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Cyclohexanone, Benzylidenemalononitrile | Ammonium (B1175870) acetate (B1210297) | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) | Not specified | google.com |
| 2-Aminobenzyl alcohol, 1-Phenylethanol | Mn(I) PN3 pincer complex, KH, 110°C | 2-Phenyl-1,2,3,4-tetrahydroquinoline | High | nih.govacs.org |
| (±)-5,6,7,8-Tetrahydroquinolin-8-ol | Vinyl acetate, Lipase, i-Pr2O, 60°C | (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 88 (S-alcohol), 86 (R-acetate) | mdpi.com |
| 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine | Salicylaldehyde, EtOH, 0°C | (E)-2-methyl-6-(((2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)imino)methyl)phenol | 70 | nih.gov |
The tetrahydroquinoline core serves as a precursor for the synthesis of a variety of other chemical structures, including fused heterocyclic systems. For example, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be used as a starting material to synthesize pyrimido[4,5-b]quinolines, a class of compounds with biological interest. rsc.org The synthesis involves reacting the tetrahydroquinoline derivative with various reagents like formamide, urea (B33335), or carbon disulfide to build the pyrimidine (B1678525) ring onto the quinoline framework. rsc.org
Furthermore, functionalization at different positions of the tetrahydroquinoline ring allows for the creation of a diverse set of molecules. The 8-lithio derivative of 5,6,7,8-tetrahydroquinoline can react with isothiocyanates to form 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. rsc.org Similarly, reaction with carbon dioxide followed by esterification yields 5,6,7,8-tetrahydroquinoline-8-carboxylic esters, which can be further converted to amides and nitriles. These transformations showcase the role of the tetrahydroquinoline scaffold as a versatile precursor for a wide range of chemical entities.
Table 2: Reactions Using Tetrahydroquinoline Derivatives as Precursors
| Tetrahydroquinoline Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Formamide, reflux | 4-Amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline | Not specified | rsc.org |
| 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Phenyl isothiocyanate, DMF, TEA | 2-Thioxo-3-phenyl-4-imino-5-phenyl-2,3,6,7,8,9-hexahydro-1H-pyrimido[4,5-b]quinoline | Not specified | |
| 8-Lithio-5,6,7,8-tetrahydroquinoline | Trimethylsilyl isothiocyanate, then hydrolysis | 5,6,7,8-Tetrahydroquinoline-8-thiocarboxamide | Good | rsc.org |
| 8-Lithio-5,6,7,8-tetrahydroquinoline | CO2, then esterification | Ethyl 5,6,7,8-tetrahydroquinoline-8-carboxylate | Moderate |
Q & A
Q. What are the key synthetic strategies for preparing 5,6,7,8-tetrahydro-2-nonylquinoline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves hydrogenation of the parent quinoline ring to achieve the tetrahydro structure, followed by alkylation at position 2. For example:
- Hydrogenation : Catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ pressure reduces the aromatic quinoline ring to its tetrahydro form .
- Alkylation : Introducing the nonyl group at position 2 can be achieved via Friedel-Crafts alkylation or nucleophilic substitution. Optimizing solvent polarity (e.g., DMF at 130°C for similar derivatives) and stoichiometric ratios improves yields .
Q. Critical Parameters :
- Temperature control (80–150°C) to avoid side reactions.
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of 5,6,7,8-tetrahydro-2-nonylquinoline derivatives?
Methodological Answer:
- ¹H/¹³C NMR :
- IR : C-N stretching vibrations (1250–1350 cm⁻¹) and C-H bending (1450–1600 cm⁻¹) validate the quinoline scaffold .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 273 for C₁₉H₃₁N) and fragmentation patterns (e.g., loss of the nonyl chain) confirm molecular weight and substituent positions .
Advanced Research Questions
Q. What mechanistic insights guide the regioselective functionalization of the quinoline ring in 5,6,7,8-tetrahydro-2-nonylquinoline?
Methodological Answer: Regioselectivity is influenced by electron density distribution and steric effects:
- Electrophilic Substitution : The electron-rich tetrahydro ring directs electrophiles to positions 3 and 4. For example, nitration at position 4 proceeds via a Wheland intermediate stabilized by resonance .
- Steric Hindrance : The bulky nonyl group at position 2 disfavors reactions at adjacent positions (e.g., 1 and 3). Computational tools (DFT calculations) predict reactivity hotspots .
Q. Experimental Validation :
- Competitive reactions with halogenation agents (e.g., Br₂ in acetic acid) show preferential bromination at position 4 .
Q. How do structural modifications (e.g., alkyl chain length at position 2) influence the biological activity of 5,6,7,8-tetrahydroquinoline derivatives?
Methodological Answer:
- Chain Length vs. Bioactivity :
- Longer alkyl chains (e.g., nonyl vs. methyl) enhance lipophilicity, improving membrane permeability. This is critical for antimicrobial or CNS-targeting agents .
- In antitubercular studies, derivatives with C₈–C₁₀ chains show optimal MIC values (e.g., 0.5 µg/mL against Mycobacterium tuberculosis), while shorter chains reduce potency .
Q. Structure-Activity Relationship (SAR) Table :
| Alkyl Chain Length | MIC (µg/mL) | LogP |
|---|---|---|
| C₆ (Hexyl) | 2.0 | 3.8 |
| C₈ (Octyl) | 0.7 | 4.5 |
| C₁₀ (Decyl) | 0.5 | 5.2 |
Key Insight : Balance hydrophobicity (LogP < 5) and steric bulk to maintain solubility and target binding .
Q. How can conflicting data on the cytotoxicity of 5,6,7,8-tetrahydroquinoline derivatives be resolved?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:
- Assay Standardization :
- Purity Analysis :
Case Study : A 2025 study found that recrystallization from ethanol reduced cytotoxicity (IC₅₀ from 10 µM to 50 µM) by removing trace Pd catalysts .
Q. What computational approaches predict the pharmacokinetic properties of 5,6,7,8-tetrahydro-2-nonylquinoline?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate:
- Blood-brain barrier penetration (High, due to LogP ~4.5).
- CYP450 inhibition (risk of drug-drug interactions).
- Molecular Dynamics (MD) Simulations :
Validation : Compare in silico results with in vitro microsomal assays (e.g., rat liver microsomes) for clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
